3-cyclohexyl-3-hydroxybutanal
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Overview
Description
3-Cyclohexyl-3-hydroxybutanal is an organic compound characterized by a cyclohexyl group attached to a hydroxybutanal structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure . The presence of both a hydroxyl group and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-cyclohexyl-3-hydroxybutanal involves the reaction of cyclohexylmagnesium bromide with 2,3-dibromopropene. This reaction is typically carried out in dry ether under reflux conditions . The mixture is then treated with hydrochloric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-hydroxybutanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: 3-cyclohexyl-1,3-butanediol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-3-hydroxybutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-cyclohexyl-3-hydroxybutanal involves its reactivity as both an aldehyde and an alcohol. The aldehyde group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aldehyde group.
Cyclohexanone: Contains a ketone group instead of an aldehyde.
3-Hydroxybutanal: Lacks the cyclohexyl group.
Uniqueness
3-Cyclohexyl-3-hydroxybutanal is unique due to the presence of both a cyclohexyl group and a hydroxybutanal structure. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
3-cyclohexyl-3-hydroxybutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVIYAOAXOAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(C1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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